Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate
Description
Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate is a complex organic compound that features an imidazole ring, a tert-butyl group, and an azepane ring
Properties
IUPAC Name |
tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-17(2,3)24-16(23)22-9-6-15(12-18(4,5)13-22)20-8-11-21-10-7-19-14-21/h7,10,14-15,20H,6,8-9,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEYVNMAYDGQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN(C1)C(=O)OC(C)(C)C)NCCN2C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.
Substitution: Various substitution reactions can occur, particularly at the imidazole ring and the azepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield different amine derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The tert-butyl group and azepane ring can influence the compound’s overall conformation and its ability to interact with other molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Tert-butylamine: Contains the tert-butyl group but lacks the imidazole and azepane rings.
Azepane: A seven-membered ring structure similar to the azepane ring in the compound.
Uniqueness
Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate is unique due to its combination of functional groups and ring structures. This unique combination allows it to interact with a wide range of molecules and makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
